molecular formula C18H21ClN2O B12555669 (E)-1-(4-Chlorophenyl)-2-[4-(hexyloxy)phenyl]diazene CAS No. 188905-71-7

(E)-1-(4-Chlorophenyl)-2-[4-(hexyloxy)phenyl]diazene

Cat. No.: B12555669
CAS No.: 188905-71-7
M. Wt: 316.8 g/mol
InChI Key: CENYZPKRCSZCKL-UHFFFAOYSA-N
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Description

(E)-1-(4-Chlorophenyl)-2-[4-(hexyloxy)phenyl]diazene is an organic compound belonging to the class of azobenzenes Azobenzenes are characterized by the presence of a diazene group (N=N) linking two aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-Chlorophenyl)-2-[4-(hexyloxy)phenyl]diazene typically involves the following steps:

    Diazotization: The process begins with the diazotization of 4-chloroaniline. This involves treating 4-chloroaniline with sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with 4-(hexyloxy)aniline in an alkaline medium to form the desired azobenzene compound. The reaction is usually carried out in the presence of a base such as sodium hydroxide (NaOH) to facilitate the coupling process.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Diazotization: Large quantities of 4-chloroaniline are diazotized using industrial-grade sodium nitrite and hydrochloric acid.

    Automated Coupling: The diazonium salt is then transferred to a reactor where it is coupled with 4-(hexyloxy)aniline under controlled conditions. Automated systems ensure precise control over reaction parameters, leading to high yields and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(4-Chlorophenyl)-2-[4-(hexyloxy)phenyl]diazene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of the diazene group can be achieved using reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Concentrated nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products Formed

    Oxidation: Formation of corresponding quinones or carboxylic acids.

    Reduction: Formation of hydrazobenzenes or anilines.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

(E)-1-(4-Chlorophenyl)-2-[4-(hexyloxy)phenyl]diazene has several scientific research applications:

    Chemistry: Used as a photochromic material in the study of light-induced molecular switches and sensors.

    Biology: Investigated for its potential as a photoswitchable ligand in biological systems, allowing control over biological processes using light.

    Medicine: Explored for its potential in photodynamic therapy, where light activation can trigger therapeutic effects.

    Industry: Utilized in the development of advanced materials such as liquid crystals and organic semiconductors.

Mechanism of Action

The mechanism of action of (E)-1-(4-Chlorophenyl)-2-[4-(hexyloxy)phenyl]diazene involves the photoisomerization of the diazene group. Upon exposure to light, the compound undergoes a reversible transformation between the E (trans) and Z (cis) isomers. This photoisomerization can modulate the compound’s interaction with molecular targets, affecting various pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    Azobenzene: The parent compound with two phenyl groups linked by a diazene group.

    4-Chloroazobenzene: Similar structure but lacks the hexyloxy group.

    4-(Hexyloxy)azobenzene: Similar structure but lacks the chloro group.

Uniqueness

(E)-1-(4-Chlorophenyl)-2-[4-(hexyloxy)phenyl]diazene is unique due to the presence of both the 4-chlorophenyl and 4-(hexyloxy)phenyl groups. This combination imparts distinct photophysical and chemical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

188905-71-7

Molecular Formula

C18H21ClN2O

Molecular Weight

316.8 g/mol

IUPAC Name

(4-chlorophenyl)-(4-hexoxyphenyl)diazene

InChI

InChI=1S/C18H21ClN2O/c1-2-3-4-5-14-22-18-12-10-17(11-13-18)21-20-16-8-6-15(19)7-9-16/h6-13H,2-5,14H2,1H3

InChI Key

CENYZPKRCSZCKL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)Cl

Origin of Product

United States

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